Cas no 951884-77-8 (4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine)
4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine
- 4-((3-Bromo-5-(trifluoromethyl)-phenyl)sulfonyl)morpholine
- 4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine
- 4-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylmorpholine
- 4-{[3-BROMO-5-(TRIFLUOROMETHYL)PHENYL]SULPHONYL}MORPHOLINE
- AKOS015834315
- 951884-77-8
- 4-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]morpholine
- MFCD09801007
- 4-(3-Bromo-5-(trifluoromethyl)phenylsulfonyl)morpholine
- DTXSID50650514
- CS-0205752
- A859161
- C11H11BrF3NO3S
- 4-[3-bromo-5-(trifluoromethyl)benzenesulfonyl]morpholine
- BS-33325
- 4-{[3-Bromo-5-(trifluoromethyl)phenyl]sulfonyl}morpholine
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- MDL: MFCD09801007
- Inchi: 1S/C11H11BrF3NO3S/c12-9-5-8(11(13,14)15)6-10(7-9)20(17,18)16-1-3-19-4-2-16/h5-7H,1-4H2
- InChI Key: JSASKMNWLZKWFC-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(F)(F)F)C=C(C=1)S(N1CCOCC1)(=O)=O
Computed Properties
- Exact Mass: 372.96000
- Monoisotopic Mass: 372.95951g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 55Ų
Experimental Properties
- PSA: 54.99000
- LogP: 3.50750
4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118113-5g |
4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine |
951884-77-8 | 95% | 5g |
$300.96 | 2023-08-31 | |
| Alichem | A019118113-10g |
4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine |
951884-77-8 | 95% | 10g |
$465.12 | 2023-08-31 | |
| TRC | B695988-100mg |
4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine |
951884-77-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B695988-250mg |
4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine |
951884-77-8 | 250mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B695988-500mg |
4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine |
951884-77-8 | 500mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B695988-1g |
4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine |
951884-77-8 | 1g |
$ 167.00 | 2023-04-18 | ||
| Chemenu | CM163285-5g |
4-((3-Bromo-5-(trifluoromethyl)-phenyl)sulfonyl)morpholine |
951884-77-8 | 95% | 5g |
$284 | 2021-08-05 | |
| Chemenu | CM163285-10g |
4-((3-Bromo-5-(trifluoromethyl)-phenyl)sulfonyl)morpholine |
951884-77-8 | 95% | 10g |
$427 | 2021-08-05 | |
| Fluorochem | 213721-1g |
4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine |
951884-77-8 | 95% | 1g |
£125.00 | 2022-02-28 | |
| Fluorochem | 213721-5g |
4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine |
951884-77-8 | 95% | 5g |
£400.00 | 2022-02-28 |
4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine Suppliers
4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine
Introduction to 4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine (CAS No. 951884-77-8) and Its Applications in Modern Chemical Biology
The compound 4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine (CAS No. 951884-77-8) represents a significant advancement in the realm of chemical biology, particularly in the design and synthesis of novel pharmacophores. This compound, characterized by its unique structural motifs, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both bromo and trifluoromethyl substituents on the aromatic ring, coupled with the morpholine scaffold, endows it with distinct electronic and steric properties that make it a valuable candidate for further exploration.
Recent studies have highlighted the importance of 4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine in the development of small-molecule inhibitors targeting various biological pathways. The sulfonamide moiety, a well-known pharmacophore, contributes to the compound's ability to interact with biological targets through hydrogen bonding and ionic interactions. This feature has been exploited in the design of molecules that modulate enzyme activity, receptor binding, and cellular signaling processes. The bromo substituent, on the other hand, provides a handle for further chemical modification via cross-coupling reactions, allowing for the synthesis of derivatives with tailored properties.
One of the most compelling aspects of 4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine is its versatility in drug discovery campaigns. Researchers have leveraged its structural framework to develop compounds with potential therapeutic applications in areas such as oncology, inflammation, and central nervous system disorders. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain kinases and transcription factors implicated in cancer progression. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in optimizing these interactions.
The morpholine ring itself is another key feature that contributes to the compound's pharmacological profile. Morpholine derivatives are frequently encountered in pharmaceuticals due to their favorable solubility, bioavailability, and reduced toxicity. In the context of 4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine, the morpholine scaffold provides a stable core around which other functional groups can be arranged to maximize biological activity. This has led to the identification of several lead compounds that are currently undergoing further investigation in preclinical studies.
Advances in computational chemistry have also facilitated the rational design of analogs based on 4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine. Molecular modeling techniques have been employed to predict how modifications to the core structure will affect binding affinity and selectivity. These predictions have guided synthetic efforts toward compounds with improved pharmacokinetic profiles and reduced off-target effects. Such high-throughput virtual screening approaches have significantly accelerated the drug discovery process by allowing researchers to prioritize promising candidates before experimental validation.
In addition to its applications in medicinal chemistry, 4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine has shown promise as a building block for materials science research. The combination of halogenated aromatic rings and heterocyclic moieties makes this compound a suitable candidate for synthesizing organic semiconductors and liquid crystals. These materials are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The unique electronic properties conferred by the bromo and trifluoromethyl groups allow for fine-tuning of charge transport characteristics, making this compound a valuable asset in materials engineering.
The synthesis of 4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine presents an interesting challenge due to its complex structural features. However, modern synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the aromatic ring system, while nucleophilic substitution reactions have been employed to introduce the morpholine moiety. These advances in synthetic chemistry have not only facilitated access to this compound but also provided insights into more efficient routes for producing related molecules.
Future directions for research on 4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine include exploring its potential as an intermediate in combinatorial chemistry libraries. By systematically varying substituents on different parts of the molecule, researchers can generate diverse sets of compounds for high-throughput screening against various biological targets. This approach has been successful in identifying novel leads with therapeutic potential and underscores the importance of structurally diverse scaffolds like 4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine.
In conclusion,4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine (CAS No. 951884-77-8) stands out as a versatile and multifaceted compound with significant implications across multiple domains of chemical biology and materials science. Its unique structural features make it an attractive candidate for drug discovery efforts aimed at developing new therapeutics targeting complex diseases. Furthermore,the ongoing advancements in synthetic methodologies continue to expand its utility as both a pharmacophore and a material science building block, ensuring that it remains at forefrontof scientific innovation.
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